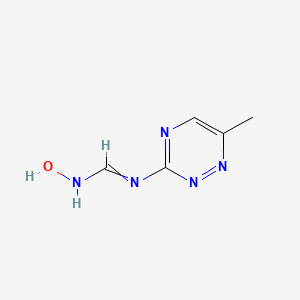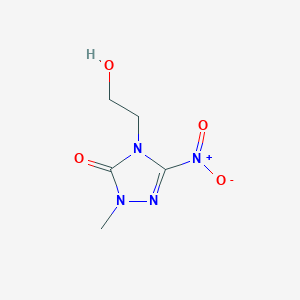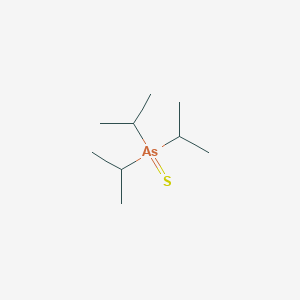![molecular formula C21H32O4 B14601065 2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) CAS No. 58930-69-1](/img/structure/B14601065.png)
2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of an undecane backbone with two oxy groups at positions 1 and 11, and triple bonds at positions 2 and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) typically involves the copper-catalyzed homocoupling of terminal alkynes. This method is efficient and yields the desired product in high purity. The reaction conditions generally include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) exerts its effects is largely dependent on its interaction with other molecules. The compound’s oxy groups and triple bonds allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): This compound also features a diyne moiety and oxy groups, but differs in its aromatic structure and additional functional groups.
6-(4-Hydroxyhex-1-en-1-yl)undeca-2,4-diene-7,9-diyne-1,11-diol: Similar in having an undecane backbone with multiple functional groups, but includes hydroxy and ene groups.
Properties
CAS No. |
58930-69-1 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[11-(oxan-2-yloxy)undeca-2,9-diynoxy]oxane |
InChI |
InChI=1S/C21H32O4/c1(2-4-6-10-16-22-20-14-8-12-18-24-20)3-5-7-11-17-23-21-15-9-13-19-25-21/h20-21H,1-5,8-9,12-19H2 |
InChI Key |
YBVREGBBOUBNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCCC#CCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)





![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)



![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)


